molecular formula C2H2N2S4 B14184288 5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione CAS No. 852394-64-0

5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14184288
CAS No.: 852394-64-0
M. Wt: 182.3 g/mol
InChI Key: ICSHLNSQFKBOMB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product. The reaction conditions often include the use of solvents like ethanol or water and a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the formulation of various industrial products, including corrosion inhibitors and lubricants.

Mechanism of Action

The mechanism of action of 5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dithio-1,3,4-thiadiazole
  • 2,5-Dimercapto-1,3,4-thiadiazole
  • Bismuthiol I

Uniqueness

5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong binding to thiol-containing biomolecules or materials.

Properties

CAS No.

852394-64-0

Molecular Formula

C2H2N2S4

Molecular Weight

182.3 g/mol

IUPAC Name

5-(disulfanyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C2H2N2S4/c5-1-3-4-2(7-1)8-6/h6H,(H,3,5)

InChI Key

ICSHLNSQFKBOMB-UHFFFAOYSA-N

Canonical SMILES

C1(=S)NN=C(S1)SS

Origin of Product

United States

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